REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[O:7]1C=CC=[C:8]1[C:12]1[CH:17]=[N:16][C:15]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[CH:14][N:13]=1.C([OH:26])C>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.O.C1C=CC=CC=1>[N:21]1[CH:22]=[CH:23][C:18]([C:15]2[N:16]=[CH:17][C:12]([C:8]([OH:7])=[O:26])=[N:13][CH:14]=2)=[CH:19][CH:20]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
2-(furan-2-yl)-5-(pyridin-4-yl)pyrazine
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C1=NC=C(N=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
To the residue, water (100 ml) was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
ADDITION
|
Details
|
To the filtrate, 1N hydrochloric acid was added
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off until the precipitation of colorless crystals
|
Type
|
FILTRATION
|
Details
|
The colorless crystals were collected by filtration, whereby the title compound (491 mg, 79%)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)C=1N=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |